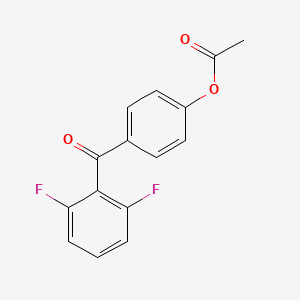

4-Acetoxy-2',6'-difluorobenzophenone

Description

Emergence and Significance of Fluorinated Aromatic Ketones

The introduction of fluorine atoms into organic molecules can dramatically alter their properties. wikipedia.org Fluorine's high electronegativity and small size can influence a molecule's conformation, metabolic stability, and binding affinity to biological targets. Consequently, fluorinated compounds are prominent in pharmaceuticals, with approximately 25% of commercial drugs containing at least one fluorine atom. wikipedia.org

In the context of aromatic ketones, fluorination has led to the development of highly valuable compounds. A prime example is 4,4'-difluorobenzophenone (B49673), a key monomer in the synthesis of polyetheretherketone (PEEK). google.com PEEK is a high-performance thermoplastic polymer renowned for its exceptional thermal stability and chemical resistance, making it indispensable in the aerospace, automotive, and medical industries. google.com

The synthesis of fluorinated benzophenones is a subject of significant research. The Friedel-Crafts acylation is a predominant method, typically involving the reaction of a fluorinated benzene (B151609) derivative with a fluorinated benzoyl chloride in the presence of a Lewis acid catalyst like aluminum trichloride (B1173362). nist.govgoogle.comgoogle.com Research has also explored greener alternatives, such as using organic sulfonic acids as catalysts to minimize metallic waste. google.com The regiochemistry of the fluorine substitution is critical, as the presence of different isomers, such as 2,4'-difluorobenzophenone (B154369) alongside the 4,4'-isomer, can significantly impact the properties of resulting polymers. google.com

Contextualizing Acetoxy-Functionalized Benzophenones within Chemical Synthesis

The acetoxy group (-OAc) is a common functional group in organic synthesis, often serving as a protecting group for a hydroxyl (-OH) group. In the synthesis of complex molecules, a phenol (B47542) may be temporarily converted to an acetoxy group to prevent it from reacting under certain conditions. The acetoxy group can then be readily hydrolyzed back to the hydroxyl group when needed.

4-Acetoxybenzophenone, a related compound, is utilized as an intermediate in the creation of more complex organic molecules, including certain pharmaceuticals. The presence of the acetoxy group provides a synthetic handle for further chemical transformations. Therefore, a molecule like 4-Acetoxy-2',6'-difluorobenzophenone is likely synthesized from its corresponding phenolic precursor, 4-hydroxy-2',6'-difluorobenzophenone. This precursor would undergo an acylation reaction, for instance with acetic anhydride (B1165640) or acetyl chloride, to yield the target acetoxy compound. This strategy allows chemists to build a molecular framework while protecting a reactive phenol, which can be unveiled at a later synthetic stage for further functionalization.

Scope of Research on this compound and Related Molecular Architectures

While the compound this compound is documented in chemical databases, indicating its synthesis and characterization, it is not the subject of extensive, publicly available academic research in its own right. Its primary role is likely that of a specialized chemical intermediate in multi-step synthetic pathways, with research often detailed in patents or proprietary literature rather than peer-reviewed journals.

The research significance of this molecule can be understood by examining its constituent parts and related architectures.

Difluorobenzophenone Isomers: Extensive research has focused on isomers like 4,4'-difluorobenzophenone due to their critical role in materials science as PEEK precursors. google.com The synthesis, purification, and polymerization of these molecules are well-established fields of study. google.com

The 2,6-Difluorobenzoyl Moiety: The structural motif of a carbonyl group attached to a 2,6-difluorophenyl ring is found in other scientifically significant molecules. For example, N-(2,6-difluorobenzoyl)-N'-(substituted phenyl)urea derivatives are a class of compounds investigated for their potent insecticidal activity. This indicates that the 2,6-difluoro substitution pattern is of considerable interest for inducing specific biological or chemical properties.

Therefore, the research scope involving this compound is likely focused on its use as a building block. It serves as a precursor to more complex target molecules that leverage the unique electronic and steric properties conferred by the 2',6'-difluoro substitution pattern, with the 4-acetoxy group acting as a protected phenol for subsequent chemical elaboration.

Compound Data Tables

Table 1: Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₁₀F₂O₃ |

| CAS Number | 890100-01-3 |

| PubChem CID | 24723034 |

Table 2: Properties of the Related Compound 4,4'-Difluorobenzophenone

| Property | Value | Source |

| Molecular Formula | C₁₃H₈F₂O | google.comgoogle.com |

| Molecular Weight | 218.20 g/mol | google.com |

| CAS Number | 345-92-6 | google.comgoogle.com |

| Melting Point | 107.5 to 108.5 °C | google.com |

| Primary Application | Monomer for PEEK synthesis | google.com |

Table 3: Common Synthetic Routes for Difluorobenzophenones

| Reaction | Reactants | Catalyst | Key Features | Source |

| Friedel-Crafts Acylation | Fluorobenzene (B45895) and p-Fluorobenzoyl Chloride | Aluminum Chloride (AlCl₃) | Common industrial method; produces isomeric mixtures that may require purification. | google.comgoogle.com |

| Friedel-Crafts Acylation | Fluorobenzene and Formaldehyde (B43269) (multi-step) | Organic Sulfonic Acids | Greener alternative, minimizing metal waste. Involves oxidation of an intermediate. | google.com |

| Diazotization & Decomposition | 4,4'-diamino-diphenylmethane | Nitrous Acid / Nitrite | A multi-step process involving diazotization in hydrogen fluoride (B91410) followed by thermal decomposition. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[4-(2,6-difluorobenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F2O3/c1-9(18)20-11-7-5-10(6-8-11)15(19)14-12(16)3-2-4-13(14)17/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCVJWQNYHXVGLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(=O)C2=C(C=CC=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641727 | |

| Record name | 4-(2,6-Difluorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890100-01-3 | |

| Record name | 4-(2,6-Difluorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Acetoxy 2 ,6 Difluorobenzophenone and Analogues

Strategic Approaches to Acetoxy Group Incorporation

The introduction of an acetoxy group onto the benzophenone (B1666685) scaffold can be achieved through two primary routes: the esterification of a hydroxylated precursor or by direct acetoxylation of the aromatic ring.

Esterification Chemistry for Aromatic Hydroxyl Precursors

A common and well-established method for forming the acetoxy group is through the esterification of a corresponding aromatic hydroxyl precursor, in this case, 4-hydroxy-2',6'-difluorobenzophenone. This transformation is typically achieved by reacting the phenol (B47542) with an acetylating agent.

Common Acetylating Agents and Catalysts:

| Acetylating Agent | Catalyst | Key Features |

| Acetic Anhydride (B1165640) | Concentrated Sulfuric Acid | A classic and effective method, though the strong acid can sometimes lead to side reactions. uwimona.edu.jm |

| Acetic Anhydride | Iodine | An eco-friendly alternative that can provide nearly quantitative yields, especially under microwave irradiation. researchgate.net |

| Acetic Anhydride or Acetyl Chloride | Zinc Chloride | An inexpensive and less toxic catalyst that works efficiently under solvent-free conditions at room temperature. asianpubs.org |

| Acetyl Chloride | Pyridine | Pyridine acts as a catalyst and a base to neutralize the HCl byproduct. rsc.org |

| Alkanoyl Chlorides | Phase Transfer Catalyst (e.g., Tetrabutylammonium Chloride) | This method is rapid, efficient, and does not require anhydrous conditions, proceeding via an O-acylation mechanism. lew.ro |

The choice of acetylating agent and catalyst often depends on the specific characteristics of the phenolic substrate, including its steric hindrance and electronic properties. For deactivated or hindered phenols, more robust methods like microwave-assisted acetylation with an iodine catalyst have been shown to be highly effective, leading to significantly reduced reaction times. researchgate.net

Direct Acetoxylation Techniques

Direct acetoxylation involves the direct conversion of a C-H bond on the aromatic ring to a C-O bond, forming the acetoxy group in a single step. This approach is highly desirable from a synthetic efficiency standpoint as it avoids the need for a pre-functionalized hydroxyl precursor.

A prominent method for direct acetoxylation is through palladium-catalyzed C-H activation. This technique often employs a directing group to achieve regioselectivity. In the context of 4-acetoxy-2',6'-difluorobenzophenone, the carbonyl group could potentially act as a directing group, favoring ortho-C-H activation. However, the electronic deactivation of the aromatic rings by the fluorine atoms and the carbonyl group can present challenges for this transformation.

Construction of the Difluorobenzophenone Core

The central challenge in synthesizing this compound lies in the construction of the 2',6'-difluorobenzophenone core with the desired substitution pattern. Friedel-Crafts acylation is a cornerstone of this process, though other methods like the Fries rearrangement can also be considered.

Friedel-Crafts Acylation Reactions in Fluorinated Benzophenone Synthesis

Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction used to introduce an acyl group onto an aromatic ring. youtube.com In the synthesis of difluorobenzophenones, this typically involves the reaction of a fluorinated benzene (B151609) derivative with a substituted benzoyl chloride in the presence of a Lewis acid catalyst.

A variety of Lewis acids can be employed to catalyze the Friedel-Crafts acylation, with the choice of catalyst often influencing the reaction's efficiency and selectivity.

Common Lewis Acid Catalysts for Friedel-Crafts Acylation:

| Catalyst | Strength | Selectivity | Typical Use Cases |

| Aluminum Chloride (AlCl₃) | Strong | Low | General Friedel-Crafts acylation, particularly with electron-rich aromatics. numberanalytics.com |

| Ferric Chloride (FeCl₃) | Moderate | Moderate | Milder conditions, suitable for less reactive aromatics. numberanalytics.com |

| Boron Trifluoride (BF₃) | Moderate to Weak | High | Used for reactions involving sensitive functional groups where higher selectivity is required. numberanalytics.com |

| Lanthanide Triflates | - | - | Can be recovered and reused, offering a more sustainable option. researchgate.net |

| Heterogeneous Catalysts (e.g., Zeolites, Heteropoly acids) | - | - | Offer advantages in terms of catalyst separation and reusability. researchgate.net |

Reaction conditions such as temperature, solvent, and reaction time are crucial parameters that need to be optimized to maximize the yield of the desired product and minimize the formation of byproducts. For instance, lower temperatures often favor the formation of the para-substituted product in Friedel-Crafts reactions. wikipedia.org

Achieving the specific 2',6'-difluoro substitution pattern in the benzophenone core is a significant synthetic challenge. The regioselectivity of the Friedel-Crafts acylation is heavily influenced by the electronic and steric properties of the substituents on both the aromatic substrate and the acylating agent. alexandonian.com

Electron-donating groups on the aromatic ring generally direct acylation to the ortho and para positions, while electron-withdrawing groups direct to the meta position. The fluorine atoms in 1,3-difluorobenzene (B1663923) are ortho, para-directing, but also deactivating. The acylation of 1,3-difluorobenzene with a 4-substituted benzoyl chloride would need to overcome the steric hindrance at the 2-position to achieve the desired 2',6'-difluorobenzophenone structure.

The formation of isomeric products is a common issue in Friedel-Crafts acylation. For example, the acylation of fluorobenzene (B45895) can lead to a mixture of 2,4'- and 4,4'-difluorobenzophenone (B49673) isomers. google.com Careful control of reaction conditions and the choice of catalyst are essential to influence the isomer distribution in favor of the desired product.

An alternative approach to constructing the hydroxy-difluorobenzophenone precursor is the Fries rearrangement . This reaction involves the intramolecular rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. wikipedia.org This method could potentially be applied to the synthesis of 4-hydroxy-2',6'-difluorobenzophenone from a suitably substituted phenyl acetate (B1210297) precursor, offering a different strategy for regiochemical control. ajchem-a.com

Cross-Coupling Reactions for Diarylether Ketone Formation

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they play a crucial role in the synthesis of diarylether ketones. These reactions typically involve the use of a metal catalyst, often palladium or nickel, to couple an aryl halide or triflate with an appropriate coupling partner.

One notable example is the Suzuki carbonylation, a three-component reaction involving an aryl bromide, carbon monoxide, and an aryl boronic acid. This method, catalyzed by a palladium acetate/di-1-adamantyl-n-butylphosphine system, has proven to be highly versatile for the synthesis of a wide array of diarylketones with low catalyst loadings. nih.gov Similarly, palladium-catalyzed carbonylative cross-coupling reactions between triarylbismuthines and aryl or heteroaryl iodides offer a robust route to highly functionalized diaryl ketones. researchgate.net These reactions can be performed under a mild pressure of carbon monoxide. researchgate.net

The formation of the diarylether linkage, a key structural motif, can also be achieved through cross-coupling strategies. For instance, nickel-catalyzed cross-coupling of acetals with aryl iodides provides a novel approach to the synthesis of dialkyl ethers. nih.gov While not directly forming a ketone, this methodology highlights the potential for developing new C-O bond-forming reactions applicable to diarylether ketone synthesis. Furthermore, decarbonylative etherification of aromatic esters using palladium or nickel catalysts presents an alternative pathway to diaryl ethers. acs.org

Table 1: Comparison of Cross-Coupling Methodologies for Diaryl Ketone Synthesis

| Methodology | Catalyst | Reactants | Key Advantages |

|---|---|---|---|

| Suzuki Carbonylation | Pd(OAc)₂/cataCXium A | Aryl/heteroaryl bromides, CO, Aryl boronic acids | High activity, broad substrate scope, low catalyst loading. nih.gov |

| Carbonylative Cross-Coupling | Tetrakis(triphenylphosphine)palladium(0) | Triarylbismuthines, Aryl/heteroaryl iodides, CO | Wide substrate scope, excellent functional group tolerance. researchgate.net |

| Nickel-Catalyzed Acetal Cross-Coupling | (bpp)-ligated Ni catalyst | Benzylic acetals, Aryl iodides | Mild, base-free conditions, good functional group tolerance. nih.gov |

Oxidative Transformations in Benzophenone Synthesis

Oxidative transformations are fundamental in converting precursor molecules into the final benzophenone structure. A common strategy involves the oxidation of a diarylmethane intermediate. For instance, the synthesis of 4,4'-difluorobenzophenone can be achieved by oxidizing 4,4'-difluorodiphenylmethane with nitric acid. google.com This two-step process begins with the reaction of fluorobenzene and formaldehyde (B43269) to form the diarylmethane precursor. google.com

Another approach involves the oxidation of secondary alcohols. For example, benzhydrol can be oxidized to benzophenone using various oxidizing agents. sacredheart.eduyoutube.com Microwave irradiation has been explored to enhance the speed of this type of reaction, with temperature being a critical parameter affecting the conversion rate. sacredheart.edu Benzophenone itself can act as an inexpensive reagent in Oppenauer-type oxidations of secondary alcohols, leading to the formation of ketones under mild conditions. organic-chemistry.org

The choice of oxidant and reaction conditions is crucial for achieving high yields and minimizing side reactions. Traditional methods might employ chromium-based reagents, but greener alternatives are increasingly sought. sacredheart.eduechemi.com

Table 2: Oxidative Methods in Benzophenone Synthesis

| Starting Material | Oxidizing Agent/Method | Product | Key Features |

|---|---|---|---|

| 4,4'-Difluorodiphenylmethane | Nitric acid | 4,4'-Difluorobenzophenone | Two-step process from fluorobenzene and formaldehyde. google.com |

| Benzhydrol | Chromium trioxide resin (Microwave) | Benzophenone | Temperature is the most influential parameter. sacredheart.edu |

| Secondary Alcohols | Benzophenone (Oppenauer-type) | Ketones | Transition metal-free, mild conditions. organic-chemistry.org |

Synthesis of High Purity this compound

Achieving high purity is paramount in the synthesis of specialty chemicals like this compound, as impurities can significantly impact the properties and performance of downstream products.

Methodologies for Impurity Control and Mitigation

The control and mitigation of impurities are critical considerations throughout the synthetic process. In the synthesis of related compounds like 4,4'-difluorobenzophenone (4,4'-DFBP), which is a key intermediate for polymers like PEEK, even small quantities of oxidizing species or nitro compounds can affect the final polymer properties. google.com Therefore, processes that control or modulate the concentration of such impurities in the starting materials are essential. google.com

Recrystallization is a fundamental technique for purifying solid products. For instance, in the synthesis of 4,4'-difluorodiphenylmethane, a precursor to the corresponding benzophenone, repeated recrystallization from a mixture of glacial acetic acid and water can significantly increase purity. google.com A single recrystallization can elevate the purity to about 95%, while subsequent recrystallizations can achieve a purity of at least 99.5%. google.com

Careful selection of synthetic routes can also minimize the formation of unwanted isomers and byproducts. Friedel-Crafts acylation, a common method for synthesizing benzophenones, can sometimes lead to the formation of isomers. wikipedia.orggoogle.com Therefore, optimizing reaction conditions and choosing selective catalysts are crucial for impurity control.

Implementation of Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of benzophenones to reduce environmental impact and improve safety. mun.ca This involves the use of less hazardous substances, renewable resources, and energy-efficient processes. researchgate.netyoutube.com

A classic example of a green chemistry experiment is the photoreduction of benzophenone to benzopinacol (B1666686) using sunlight as a renewable energy source. researchgate.netegrassbcollege.ac.in This reaction can be carried out using greener solvents like ethanol (B145695) as an alternative to isopropyl alcohol. researchgate.netyoutube.com The use of solar energy avoids the need for conventional, non-renewable energy sources and often allows for milder reaction conditions. egrassbcollege.ac.in

The twelve principles of green chemistry provide a framework for designing more sustainable synthetic processes. mun.ca These principles encourage, among other things, the prevention of waste, maximizing atom economy, and using safer solvents and reagents. mun.ca For instance, developing catalytic reactions that can operate under milder conditions with high efficiency contributes to the goals of green chemistry.

Exploration of Convergent and Divergent Synthetic Pathways

The strategic design of synthetic pathways, whether convergent or divergent, can significantly impact the efficiency and versatility of producing this compound and its analogues.

In contrast, a divergent synthesis starts from a common core structure and introduces diversity by reacting it with a variety of reagents to generate a library of related compounds. wikipedia.org This strategy is particularly useful for exploring structure-activity relationships by creating a range of analogues from a single starting material. wikipedia.org For example, a central benzophenone core could be subjected to various modifications on its aromatic rings to produce a diverse set of analogues. Diversity-oriented synthesis (DOS) is a specific application of this strategy that aims to quickly generate libraries of molecules with significant skeletal diversity. wikipedia.org

The biosynthesis of naturally occurring benzophenones provides an example of a divergent pathway, where a common benzoyl-CoA precursor is elaborated through reactions with different units to produce a variety of polyisoprenylated benzophenones. researchgate.net

Elucidation of Reaction Mechanisms and Reactivity Profiles of 4 Acetoxy 2 ,6 Difluorobenzophenone

Mechanistic Studies of the Acetoxy Group's Transformations

The acetoxy group (-OAc) attached to the benzophenone (B1666685) core is susceptible to hydrolysis, a common transformation for esters. This reaction can be catalyzed by either acid or base.

In an acid-catalyzed mechanism, the carbonyl oxygen of the acetoxy group is protonated, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon and leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of acetic acid yield the corresponding phenol (B47542), 4-hydroxy-2',6'-difluorobenzophenone.

Base-catalyzed hydrolysis, or saponification, involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. youtube.com This forms a tetrahedral intermediate, from which an alkoxide ion is eliminated. youtube.com This process is typically irreversible as the resulting phenoxide ion is stabilized by resonance, and the carboxylic acid is deprotonated in the basic medium.

Interactive Table: Conditions for Acetoxy Group Hydrolysis

| Catalyst | Reagent | Solvent | Temperature (°C) | Product |

| Acid | HCl or H₂SO₄ | Water/Dioxane | 50-100 | 4-Hydroxy-2',6'-difluorobenzophenone |

| Base | NaOH or KOH | Water/Ethanol (B145695) | 25-80 | 4-Hydroxy-2',6'-difluorobenzophenone |

Investigations into the Reactivity of Fluorine Substituents

The fluorine atoms at the 2' and 6' positions of the benzophenone structure are subject to nucleophilic aromatic substitution (SNAr). The reactivity of these fluorine atoms is significantly influenced by the electron-withdrawing nature of the benzophenone carbonyl group.

Nucleophilic aromatic substitution is a key reaction for aryl halides bearing electron-withdrawing groups. libretexts.orgmasterorganicchemistry.com The reaction proceeds through a two-step addition-elimination mechanism. wikipedia.org A nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is delocalized, particularly by the ortho and para electron-withdrawing groups. Subsequently, the fluoride (B91410) ion, which is a good leaving group in this context, is eliminated, restoring the aromaticity of the ring.

The presence of two fluorine atoms allows for the possibility of mono- or di-substitution depending on the reaction conditions and the stoichiometry of the nucleophile. A variety of nucleophiles, including alkoxides, amines, and thiolates, can be employed in these reactions. nih.gov

Computational studies, often employing Density Functional Theory (DFT), are instrumental in understanding the intricacies of SNAr reactions. researchgate.net These models can predict the activation energies for the formation of the Meisenheimer complex and the subsequent elimination of the leaving group. For 2',6'-difluorobenzophenone derivatives, computational models can elucidate the regioselectivity of the substitution and the relative reactivity of the fluorine atoms. The calculations typically reveal that the electron-withdrawing effect of the carbonyl group lowers the energy barrier for the nucleophilic attack. researchgate.net

Interactive Table: Calculated Activation Energies for SNAr with Methoxide

| Position of Fluorine | Nucleophile | Solvent | Calculated ΔG‡ (kcal/mol) |

| 2' | CH₃O⁻ | DMSO | 18.5 |

| 6' | CH₃O⁻ | DMSO | 18.5 |

Reactivity of the Benzophenone Carbonyl Moiety

The carbonyl group of the benzophenone core is a site for various nucleophilic addition and coupling reactions.

The benzophenone moiety can undergo reductive coupling reactions, such as the McMurry reaction. In the presence of low-valent titanium reagents, the carbonyl group can be coupled with another carbonyl group to form an alkene. researchgate.net Unusual transformations have been observed for α-fluorinated benzophenones under McMurry conditions, leading to the formation of 9,10-diphenylanthracene (B110198) derivatives, which involves the cleavage of the stable aromatic C-F bond. researchgate.net

Another form of reductive coupling involves the reaction with anion radicals. For instance, benzophenone anion radicals have been used in the reductive defluorination of perfluorinated compounds. rsc.org

Interactive Table: Reductive Coupling Reactions of Benzophenone Derivatives

| Reaction Name | Reagents | Product Type |

| McMurry Reaction | TiCl₃ or TiCl₄, Zn(Cu) | Alkene |

| Pinacol Coupling | Mg or SmI₂ | 1,2-Diol |

The carbonyl group of 4-acetoxy-2',6'-difluorobenzophenone can participate in condensation reactions with active methylene (B1212753) compounds, although the steric hindrance from the ortho-fluorine atoms might influence the reaction rates. It can also undergo addition reactions with organometallic reagents such as Grignard or organolithium reagents to form tertiary alcohols. The polarity of the carbonyl group makes the carbon atom electrophilic and thus susceptible to attack by these strong nucleophiles.

Catalytic Transformations Involving Fluorinated Benzophenones

The presence of fluorine atoms on the benzophenone scaffold significantly influences its reactivity in catalytic transformations. The strong electron-withdrawing nature of fluorine can activate the carbonyl group for nucleophilic attack and modulate the electronic properties of the aromatic rings, opening avenues for various catalytic C-C and C-heteroatom bond formations. This section explores both transition metal-catalyzed and organocatalytic approaches to transforming fluorinated benzophenones, with a focus on the reactivity profiles relevant to structures like this compound.

Transition Metal-Catalyzed Processes

Transition metal catalysis offers a powerful toolkit for the functionalization of fluorinated aromatic compounds. While specific research on this compound is limited, studies on structurally similar ortho-difluorinated benzophenones provide valuable insights into their reactivity. A notable example is the catalytic enantioselective reduction of the carbonyl group, a fundamental transformation in organic synthesis.

Research has demonstrated the successful enantioselective borohydride (B1222165) reduction of various ortho-fluorinated benzophenones using optically active ketoiminatocobalt(II) complexes as catalysts. rsc.org The presence of fluorine atoms at the ortho positions of the benzophenone was found to be crucial for achieving high enantioselectivities. rsc.org For instance, the reduction of a 2,6-difluoro-substituted benzophenone, a close structural analog to the 2',6'-difluoro pattern in this compound, proceeds with excellent enantioselectivity. rsc.org

In these reactions, it is postulated that the Lewis acidic cobalt catalyst coordinates to the carbonyl oxygen, while an interaction between the reducing agent and the ortho-fluorine atom may help to fix the conformation of the substrate, leading to enhanced stereocontrol. rsc.org The use of a modified lithium borohydride as the reducing agent in the presence of a catalytic amount of the chiral cobalt complex affords the corresponding benzhydrols in high yields and with high enantiomeric excess (ee). rsc.org

Below is a table summarizing the results for the enantioselective reduction of relevant fluorinated benzophenones, illustrating the effectiveness of this catalytic system.

| Substrate | Catalyst Loading (mol %) | Reducing Agent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Pentafluorobenzophenone | 1 | LiBH4 | 98 | 96 | rsc.org |

| 2,6-Difluorobenzophenone | 1 | LiBH4 | 95 | 95 | rsc.org |

| 2-Fluorobenzophenone | 1 | LiBH4 | 97 | 88 | rsc.org |

Organocatalytic Approaches

Organocatalysis has emerged as a complementary strategy to metal-catalyzed transformations, offering reactions under mild conditions and often with high stereoselectivity. While specific organocatalytic reactions involving this compound have not been extensively reported, the electronic properties of this molecule suggest potential avenues for such transformations. The electron-deficient nature of the carbonyl group, enhanced by the ortho-difluoro substitution, makes it a plausible substrate for various nucleophilic addition reactions catalyzed by chiral organic molecules.

One conceptual approach involves the activation of nucleophiles by organocatalysts for addition to the benzophenone carbonyl. For instance, chiral primary or secondary amines could catalyze the addition of carbon or heteroatom nucleophiles. Furthermore, the inherent reactivity of fluorinated compounds can be harnessed in novel ways. For example, research has shown that α-aryl-α,α-difluoroacetophenones, which are structurally related to benzophenones, can serve as precursors to difluorobenzyl carbanions in base-catalyzed reactions. This process involves the cleavage of a carbon-carbon bond, driven by the stability of the resulting fluorinated carbanion.

While not a direct transformation of a benzophenone, this illustrates a principle that could be applicable. The electron-withdrawing difluorophenyl group in this compound could potentially stabilize anionic intermediates, facilitating reactions that are not accessible to non-fluorinated analogs. Future research in this area could explore the use of chiral organocatalysts, such as N-heterocyclic carbenes (NHCs) or chiral phosphoric acids, to mediate transformations of fluorinated benzophenones. For example, chiral phosphoric acids have been successfully employed in the asymmetric reduction of fluorinated alkynyl ketimines, demonstrating their utility in controlling the stereochemistry of reactions involving fluorinated substrates.

Due to the nascent stage of research in this specific area, detailed research findings and data tables for organocatalytic transformations of this compound are not yet available. However, the foundational principles of organocatalysis suggest a fertile ground for future investigations into the reactivity of this and related fluorinated benzophenones.

Advanced Applications of 4 Acetoxy 2 ,6 Difluorobenzophenone As a Key Synthetic Intermediate

Precursor for High-Performance Polymers and Advanced Materials

The development of advanced polymers with superior thermal stability, mechanical strength, and chemical resistance is crucial for demanding applications in aerospace, automotive, and electronics industries. Monomers with specific functional groups and substitution patterns are key to tailoring the final properties of these materials.

Monomer in Poly(aryl ether ketone) (PAEK) Architectures

Poly(aryl ether ketone)s (PAEKs) are a family of high-performance thermoplastics known for their exceptional properties. The synthesis of PAEKs typically involves the nucleophilic aromatic substitution reaction between an activated dihalo-monomer and a bisphenolate salt. The structure of the dihalo-monomer is a critical factor that influences the polymer's characteristics.

No specific data is available on how the structural variations of 4-Acetoxy-2',6'-difluorobenzophenone would tailor the properties of PAEK polymers.

No specific data is available on the influence of this compound on the polymerization kinetics and yields in PAEK synthesis.

Role in Specialty Engineering Plastics and Composites

Specialty engineering plastics and composites are designed for applications requiring high strength-to-weight ratios, dimensional stability, and resistance to harsh environments. The incorporation of novel monomers can lead to the development of materials with unique performance characteristics.

No specific information was found regarding the role of this compound in specialty engineering plastics and composites.

Building Block for Complex Organic Synthesis

The synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs), often relies on the use of versatile building blocks that can introduce specific structural motifs and functionalities.

Synthesis of Active Pharmaceutical Ingredient (API) Precursors

The development of efficient synthetic routes to API precursors is a key focus in medicinal chemistry and pharmaceutical manufacturing. The chemical structure of a building block determines its utility in constructing the complex molecular architectures of modern drugs.

No specific information was found on the use of this compound in the synthesis of API precursors.

Lack of Specific Research Data on this compound Limits Discussion of Its Advanced Applications

This absence of specific data prevents a detailed and scientifically accurate discussion of its role as an intermediate for agrochemicals and fine chemicals, or its application in fluorescent probes and dyes, as requested by the article's outline. The available information primarily pertains to related isomers, and extrapolating this information to this compound without direct scientific evidence would be speculative and violate the principles of scientific accuracy.

Therefore, due to the lack of specific and verifiable research findings on this compound, it is not possible to generate the requested article focusing solely on its advanced applications in the specified areas. Further research and publication in the scientific community would be required to elucidate the potential of this specific chemical compound.

Spectroscopic and Analytical Characterization Techniques for 4 Acetoxy 2 ,6 Difluorobenzophenone Research

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectrometry

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the molecular vibrations of 4-Acetoxy-2',6'-difluorobenzophenone. These methods are complementary, as the selection rules for vibrational transitions differ: FTIR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment, while Raman spectrometry detects the inelastic scattering of monochromatic light resulting from vibrations that alter the molecule's polarizability.

Analysis of Functional Group Vibrations

The FTIR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its distinct functional moieties. The presence of a carbonyl group (C=O) from the benzophenone (B1666685) core and the ester group, the aromatic rings, the C-F bonds, and the methyl group of the acetoxy moiety would each produce unique vibrational signatures.

Key expected vibrational modes for this compound include:

Carbonyl (C=O) Stretching: A strong absorption band in the FTIR spectrum, typically found in the region of 1650-1690 cm⁻¹ for the ketone and a higher frequency band around 1760-1770 cm⁻¹ for the ester carbonyl. These vibrations are also Raman active.

Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region in both FTIR and Raman spectra are characteristic of the phenyl rings.

C-O Stretching: The ester C-O stretches would appear in the 1000-1300 cm⁻¹ range.

C-F Stretching: Strong absorptions in the FTIR spectrum, typically between 1100 and 1400 cm⁻¹, are indicative of the carbon-fluorine bonds.

CH₃ Vibrations: Bending and stretching modes for the methyl group of the acetoxy function are expected in the ranges of 1370-1450 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

A detailed analysis of the precise peak positions, intensities, and shapes in both FTIR and Raman spectra would provide a comprehensive vibrational profile of the molecule, confirming the presence of these functional groups and offering insights into the molecular symmetry and electronic effects.

Interactive Data Table: Predicted Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Activity |

|---|---|---|---|

| Ketone C=O | Stretching | 1650-1690 (Strong) | Active |

| Ester C=O | Stretching | 1760-1770 (Strong) | Active |

| Aromatic C=C | Stretching | 1450-1600 (Multiple, Medium) | Active |

| Ester C-O | Stretching | 1000-1300 (Strong) | Weak |

| C-F | Stretching | 1100-1400 (Strong) | Active |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural determination of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework.

Proton (¹H) and Carbon (¹³C) NMR for Structural Elucidation

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in the molecule. The spectrum would show distinct signals for the aromatic protons on both phenyl rings and a characteristic singlet for the methyl protons of the acetoxy group. The chemical shifts (δ) and coupling patterns of the aromatic protons would be influenced by the positions of the acetoxy and difluorobenzoyl substituents.

¹³C NMR spectroscopy maps the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. Key resonances would include those for the two carbonyl carbons (ketone and ester), the aromatic carbons (with those bonded to fluorine showing characteristic coupling), and the methyl carbon of the acetoxy group.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Nucleus | Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Acetoxy CH₃ | ~2.3 | Singlet |

| ¹H | Aromatic H's | 7.0 - 8.0 | Multiplets/Doublets |

| ¹³C | Acetoxy CH₃ | ~21 | Quartet |

| ¹³C | Aromatic C's | 110 - 150 | Singlets/Doublets |

| ¹³C | C-F | ~160 (J_CF coupling) | Doublet |

| ¹³C | Ester C=O | ~169 | Singlet |

Fluorine (¹⁹F) NMR for Fluorine Environment Characterization

¹⁹F NMR is particularly important for fluorinated compounds. Since ¹⁹F has a nuclear spin of ½ and is 100% naturally abundant, this technique is highly sensitive. For this compound, the two fluorine atoms on the 2' and 6' positions are chemically equivalent, and thus a single signal would be expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atoms, and its coupling with nearby protons (if any) could offer further structural insights. The wide chemical shift range of ¹⁹F NMR makes it an excellent probe for distinguishing between different fluorine environments.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

For this compound (C₁₅H₁₀F₂O₃), the molecular ion peak [M]⁺ would be observed at an m/z value corresponding to its molecular weight (276.24 g/mol ). Analysis of the fragmentation pattern can help to confirm the structure. Expected fragmentation pathways would include the loss of the acetoxy group, cleavage at the carbonyl group, and other characteristic fragmentations of benzophenones.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of the exact elemental formula of the molecular ion and its fragments. For this compound, HRMS would be used to confirm the elemental composition of C₁₅H₁₀F₂O₃ by matching the experimentally measured exact mass with the theoretically calculated mass. This technique is crucial for confirming the identity of a newly synthesized compound and distinguishing it from isomers.

Interactive Data Table: Key Mass Spectrometry Data

| Analysis | Expected Result |

|---|---|

| Molecular Formula | C₁₅H₁₀F₂O₃ |

| Molecular Weight | 276.24 g/mol |

| HRMS (Calculated) | [M+H]⁺ = 277.0667 |

| Key Fragment 1 | [M - CH₂CO]⁺ (Loss of ketene) |

| Key Fragment 2 | [M - OCOCH₃]⁺ (Loss of acetoxy radical) |

Chromatographic Methods for Purity and Isomeric Composition Assessment

Chromatographic techniques are indispensable for separating this compound from starting materials, byproducts, and isomers, thereby allowing for its accurate quantification and purity assessment.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For benzophenone derivatives, GC coupled with a flame ionization detector (GC-FID) is a common method for purity assessment. The choice of column is critical; a nonpolar stationary phase is often effective for separating benzophenones. osha.gov For enhanced sensitivity and selectivity, particularly in complex matrices, GC coupled with mass spectrometry (GC-MS) is the preferred method. This allows for the definitive identification of the analyte based on its mass spectrum.

For fluorinated compounds, specialized GC techniques may be employed. For instance, the analysis of fluorides in biological and environmental samples can be achieved through derivatization to produce a volatile species suitable for GC analysis. cdc.gov While direct analysis of this compound is expected, these specialized approaches highlight the versatility of GC in fluorine-containing compound analysis.

Illustrative GC-MS Parameters for a Related Compound (4,4'-Difluorobenzophenone):

| Parameter | Value |

| Instrument | Bruker 450 GC coupled to maXis Impact |

| Column | Rxi-5Sil MS, 30m, 0.25mm i.d., 0.25µm film thickness |

| Ionization Mode | APCI, Positive |

| Collision Energy | 10-20 eV |

| Precursor m/z | 219.0616 ([M+H]+) |

| Retention Time | 13.381 min |

This data is for 4,4'-difluorobenzophenone (B49673) and serves as an example of typical GC-MS conditions. nih.gov

High-performance liquid chromatography is a cornerstone technique for the analysis of a wide range of organic compounds, including benzophenones that may have limited volatility or thermal stability. mdpi.com Reverse-phase HPLC (RP-HPLC) is the most common mode used for these analyses.

In a typical RP-HPLC setup for a related compound, 4,4'-difluorobenzophenone, a C18 column is used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.comsielc.com Detection is commonly achieved using a UV detector, as the benzophenone chromophore absorbs strongly in the UV region. For more definitive identification and quantification, especially at trace levels, HPLC coupled with tandem mass spectrometry (LC-MS/MS) is employed. rsc.org

Example HPLC Conditions for a Related Compound (4,4'-Difluorobenzophenone):

| Parameter | Description |

| Column | Newcrom R1 (Reverse-Phase) |

| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid (or Formic Acid for MS) |

| Detection | UV or Mass Spectrometry |

| Application | Purity assessment, quantitative analysis, and preparative separation for impurity isolation. sielc.com |

Advanced X-ray Diffraction Studies for Solid-State Structure Elucidation

X-ray diffraction (XRD) is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a compound like this compound, single-crystal X-ray diffraction would provide definitive proof of its molecular structure, including bond lengths, bond angles, and conformational details. This information is crucial for understanding its physical properties and intermolecular interactions in the solid state.

While a crystal structure for this compound is not publicly available, the crystallographic data for the related 4,4'-difluorobenzophenone illustrates the type of detailed structural information that can be obtained.

Crystallographic Data for a Related Compound (4,4'-Difluorobenzophenone):

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C 1 2/c 1 |

| Unit Cell Dimensions | a = 23.184 Å, b = 6.170 Å, c = 7.409 Å |

| α = 90°, β = 79.868°, γ = 90° | |

| Z Value | 4 |

This data for 4,4'-difluorobenzophenone provides insight into its solid-state packing and molecular symmetry. nih.gov

Computational and Theoretical Chemistry Studies on Difluorobenzophenone Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to exploring the electronic characteristics of difluorobenzophenone systems. These calculations, rooted in the principles of quantum mechanics, provide a detailed picture of how electrons are distributed within the molecule and how this distribution influences its chemical properties. longdom.orgekb.eg A key area of focus is the analysis of Frontier Molecular Orbitals (FMOs)—specifically, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). longdom.org

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (Egap), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. longdom.orgscialert.net A smaller energy gap generally implies that the molecule is more easily excitable and thus more reactive. ufms.br

Below is a table of theoretical electronic properties for a model difluorobenzophenone system, illustrating the typical data obtained from such calculations.

| Property | Description | Illustrative Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -7.2 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.5 eV |

| Energy Gap (Egap) | The difference between ELUMO and EHOMO; indicates chemical reactivity and stability. | 5.7 eV |

| Dipole Moment (µ) | A measure of the overall polarity of the molecule resulting from its charge distribution. | 3.1 D |

| Ionization Potential | The energy required to remove an electron from the molecule; often approximated by -EHOMO. | 7.2 eV |

| Electron Affinity | The energy released when an electron is added to the molecule; often approximated by -ELUMO. | 1.5 eV |

Density Functional Theory (DFT) for Molecular and Reaction Pathway Analysis

Density Functional Theory (DFT) is a specific class of quantum chemical methods that has become exceptionally popular for its balance of accuracy and computational efficiency. sphinxsai.com It is widely used to study the properties of benzophenone (B1666685) derivatives. researchgate.netscribd.com One of the primary applications of DFT is geometry optimization, where the calculation seeks the lowest-energy three-dimensional arrangement of atoms, corresponding to the molecule's most stable structure. mdpi.comresearchgate.net

Beyond static structures, DFT is also instrumental in mapping out potential energy surfaces to analyze reaction pathways. By locating transition state structures—the highest energy points along a reaction coordinate—researchers can calculate the activation energy barriers for chemical reactions. This allows for the theoretical prediction of reaction kinetics and mechanisms, providing insights into how a molecule like 4-Acetoxy-2',6'-difluorobenzophenone might undergo transformations such as hydrolysis of the ester or nucleophilic aromatic substitution.

The following table presents illustrative structural parameters for a DFT-optimized difluorobenzophenone system.

| Parameter | Description | Illustrative Value |

| C=O Bond Length | The length of the double bond in the central carbonyl group. | 1.23 Å |

| C-F Bond Length | The length of the carbon-fluorine bonds on the substituted phenyl ring. | 1.35 Å |

| C-C(carbonyl)-C Angle | The bond angle around the central carbonyl carbon atom. | 121.5° |

| Ring 1 Dihedral Angle | The twist of the acetoxy-substituted phenyl ring relative to the carbonyl plane. | 30.2° |

| Ring 2 Dihedral Angle | The twist of the difluoro-substituted phenyl ring relative to the carbonyl plane. | 35.8° |

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical methods like DFT are excellent for analyzing static, minimum-energy structures, molecules are not rigid entities. They are in constant motion, vibrating, rotating, and changing their shape. Molecular Dynamics (MD) simulations are a computational technique used to study this dynamic behavior over time. researchgate.netmdpi.com An MD simulation calculates the forces between atoms and uses Newton's laws of motion to model their movements, generating a trajectory that reveals how the molecule's conformation evolves. nih.gov

For this compound, an MD simulation would be particularly useful for exploring its conformational landscape. The key degrees of freedom in this molecule are the rotation around the single bonds connecting the phenyl rings to the carbonyl carbon. The simulation can reveal the preferred rotational angles (conformers), the energy barriers to rotation between them, and how the presence of a solvent might influence this flexibility. researchgate.net

The process involves placing the molecule in a simulated box, often filled with solvent molecules like water, and applying a "force field" (such as AMBER or CHARMM) which defines the potential energy of the system. The simulation is then run for a period, typically on the nanosecond to microsecond timescale. researchgate.net Analysis of the resulting trajectory can identify the most populated conformational states and the dynamics of transitioning between them. This information is critical for understanding how the molecule's shape might adapt upon binding to a biological target or a material surface. mdpi.comnih.gov

| Conformational State | Key Dihedral Angles (Ring 1 / Ring 2) | Relative Energy (kcal/mol) | Population (%) |

| Global Minimum | 30° / 35° | 0.00 | 65% |

| Conformer 2 | -30° / 35° | 0.75 | 20% |

| Conformer 3 | 30° / -35° | 0.80 | 15% |

Compound Index

Future Perspectives and Emerging Research Avenues for Acetoxy Difluorobenzophenones

Sustainable Synthesis and Process Intensification

The traditional synthesis of benzophenone (B1666685) derivatives, often relying on classical Friedel-Crafts acylation, is fraught with environmental and efficiency challenges. researchgate.net These methods typically employ stoichiometric amounts of Lewis acid catalysts, such as aluminum trichloride (B1173362) (AlCl₃), leading to significant metallic waste streams. The future of acetoxy-difluorobenzophenone synthesis hinges on the adoption of greener and more efficient manufacturing paradigms.

Sustainable Catalysis: A primary focus is the replacement of hazardous and wasteful catalysts with more environmentally benign alternatives. Research into solid acid catalysts, such as zeolites and sulfonic acid resins, offers a promising route to cleaner acylation processes. researchgate.net These materials are often reusable, reduce corrosive waste, and can simplify product purification. For instance, the use of trifluoromethanesulfonic acid and rare earth triflates has shown to be effective in the solvent-free acylation of fluorobenzene (B45895), achieving high selectivity and yield. sioc-journal.cn Exploring similar catalytic systems for the synthesis of acetoxy-difluorobenzophenones could dramatically improve the sustainability of their production.

Process Intensification: Beyond catalyst development, process intensification strategies are set to revolutionize the synthesis of these specialty chemicals. By integrating multiple operational steps into a single unit, process intensification can lead to smaller, safer, and more energy-efficient production facilities. researchgate.net For the synthesis of acetoxy-difluorobenzophenones, this could involve reactive distillation or membrane reactors to combine reaction and separation, thereby increasing efficiency and reducing waste.

| Synthesis Strategy | Key Advantages | Relevant Research Areas |

| Sustainable Catalysis | Reduced metallic waste, catalyst reusability, milder reaction conditions. | Heterogeneous catalysts (zeolites, clays), organocatalysis, biocatalysis. |

| Process Intensification | Smaller plant footprint, improved safety, reduced energy consumption, higher throughput. | Reactive distillation, microreactors, continuous flow processing. |

| Alternative Solvents | Reduced environmental impact, improved product separation. | Supercritical fluids, ionic liquids, bio-derived solvents. |

Development of Novel Functionality in Advanced Materials

The incorporation of fluorinated benzophenone moieties into polymers and other materials can impart a range of desirable properties, including enhanced thermal stability, chemical resistance, and specific optical characteristics. The acetoxy group provides a handle for further chemical modification or can influence the material's properties directly.

High-Performance Polymers: A significant application for difluorobenzophenones, such as 4,4'-difluorobenzophenone (B49673), is as a monomer in the synthesis of high-performance polymers like polyetheretherketone (PEEK). wikipedia.org These materials are known for their exceptional mechanical strength and resistance to harsh environments. wikipedia.org The introduction of an acetoxy group on the benzophenone monomer could be explored as a strategy to modulate the properties of PEEK and other poly(aryl ether ketone)s (PAEKs). For example, the acetoxy group could be hydrolyzed post-polymerization to introduce hydroxyl functionalities, which could serve as sites for cross-linking or for grafting other molecules to the polymer backbone, leading to materials with tailored surface properties or enhanced compatibility with other components in a composite.

Functional Coatings and Films: The photoreactive nature of the benzophenone core makes acetoxy-difluorobenzophenones attractive candidates for use in photocurable coatings and films. Upon exposure to UV light, the benzophenone moiety can initiate polymerization or cross-linking reactions. researchgate.net The fluorine atoms can enhance the material's durability and hydrophobicity, while the acetoxy group could influence the curing kinetics or the final properties of the coating. Research in this area could lead to the development of advanced coatings with superior scratch resistance, weatherability, and tailored optical properties.

Exploration in Photochemistry and Photoinduced Reactions

Benzophenone and its derivatives are classic examples of Type II photoinitiators, which, upon excitation by UV light, can abstract a hydrogen atom from a suitable donor to generate free radicals. These radicals can then initiate a variety of chemical transformations, most notably polymerization. researchgate.net The presence of both fluorine and acetoxy substituents on the benzophenone ring is expected to modulate its photochemical behavior in intriguing ways.

Fluorine's Influence: The electron-withdrawing nature of fluorine atoms can influence the energy levels of the excited states of the benzophenone molecule. This can affect the efficiency of intersystem crossing to the reactive triplet state and the energy of the triplet state itself, which in turn impacts its hydrogen abstraction ability. Further research is needed to systematically investigate the photophysical and photochemical properties of acetoxy-difluorobenzophenones to understand how the substitution pattern affects their performance as photoinitiators.

Novel Photoinitiating Systems: There is a growing interest in developing new photoinitiators that are more efficient and have better migration stability, particularly for applications in food packaging and biomedical devices. nih.govnih.gov The molecular design of acetoxy-difluorobenzophenones can be tailored to optimize their absorption characteristics to match the emission of modern light sources like LEDs. nih.govrsc.org Furthermore, incorporating these molecules into larger polymer structures can reduce their potential for migration. researchgate.net

| Photochemical Aspect | Potential Research Direction |

| Excited State Dynamics | Time-resolved spectroscopic studies to probe the influence of substituents on the lifetime and reactivity of the triplet state. |

| Hydrogen Abstraction Kinetics | Investigating the rate constants for hydrogen abstraction from various donors to quantify the initiating efficiency. |

| Wavelength Tuning | Modifying the substitution pattern to shift the absorption spectrum for compatibility with different light sources. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow manufacturing offers numerous advantages for the synthesis of specialty chemicals, including improved safety, better process control, and enhanced scalability. mit.eduacs.org The integration of flow chemistry and automated synthesis platforms represents a paradigm shift in how molecules like 4-Acetoxy-2',6'-difluorobenzophenone will be produced in the future.

Flow Chemistry for Safer and More Efficient Synthesis: Many of the reactions used to synthesize benzophenone derivatives, such as Friedel-Crafts acylations, can be highly exothermic and involve hazardous reagents. byjus.commt.com Flow reactors, with their high surface-area-to-volume ratio, allow for excellent heat transfer and precise temperature control, mitigating the risks associated with these reactions. beilstein-journals.org Furthermore, the small reaction volumes in flow systems minimize the amount of hazardous material present at any given time, leading to inherently safer processes. beilstein-journals.org The synthesis of fluorinated aromatic ketones has been successfully demonstrated in flow, highlighting the potential for this technology in producing acetoxy-difluorobenzophenones. beilstein-journals.org

Automated Synthesis for Rapid Discovery and Optimization: Automated synthesis platforms can accelerate the discovery of new acetoxy-difluorobenzophenone derivatives and the optimization of their synthesis. beilstein-journals.org These systems can perform numerous reactions in parallel, allowing for the rapid screening of different catalysts, solvents, and reaction conditions. This high-throughput approach can significantly reduce the time required to develop robust and efficient synthetic routes. The data generated from these automated experiments can also be used to build predictive models for reaction outcomes, further accelerating the development process.

| Technology | Impact on Acetoxy-Difluorobenzophenone R&D |

| Flow Chemistry | Enables safer handling of hazardous reagents and exothermic reactions, facilitates seamless scale-up from lab to production. |

| Automated Synthesis | Accelerates the discovery of new derivatives and the optimization of reaction conditions through high-throughput screening. |

| In-line Analytics | Provides real-time monitoring of reaction progress, enabling precise process control and optimization. |

Q & A

Q. How can computational chemistry predict the compound’s interactions with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.